4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate

Sweetness intensity Sugar substitute Sensory panel

The compound designated as 4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate is the IUPAC representation of maltitol (CAS 585-88-6), a disaccharide polyol produced by hydrogenation of maltose. Maltitol is a member of the sugar alcohol family of bulk sweeteners, characterized by a clean, sucrose-like taste profile with approximately 90% relative sweetness.

Molecular Formula C12H26O12
Molecular Weight 362.33 g/mol
Cat. No. B13394700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate
Molecular FormulaC12H26O12
Molecular Weight362.33 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O
InChIInChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2
InChIKeyLXMBXZRLTPSWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltitol Hydrate Procurement Guide: Why 4-O-α-D-Glucopyranosyl-D-glucitol Outperforms Generic Polyol Alternatives


The compound designated as 4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate is the IUPAC representation of maltitol (CAS 585-88-6), a disaccharide polyol produced by hydrogenation of maltose. Maltitol is a member of the sugar alcohol family of bulk sweeteners, characterized by a clean, sucrose-like taste profile with approximately 90% relative sweetness [1]. It delivers approximately 2.1 kcal/g, a glycemic index of 35, and is non-cariogenic, making it a widely adopted sugar substitute in food, pharmaceutical, and oral-care applications [2]. Its closest solubility curve to sucrose among all polyols—200 g/100 mL water at 37°C—enables direct one-to-one replacement of sugar in manufacturing processes without reformulation penalties [3].

Reported sweetness profile close to sucrose supports sugar-free formulation replacement
Aqueous solubility curve most similar to sucrose among polyols enables drop-in processing
Reported non-cariogenic property and moderate glycemic response fit diabetic-friendly and oral-care product development

Why Generic Polyol Substitution Fails: Evidence-Based Risks of Replacing Maltitol Hydrate with Sorbitol, Isomalt, or Lactitol


Despite sharing the polyol classification, maltitol cannot be generically substituted with sorbitol, isomalt, or lactitol without measurable performance deviations. Maltitol exhibits a glycemic index of 35 compared to 9 for sorbitol and 6 for lactitol, meaning a direct swap alters postprandial blood glucose response predictions in diabetic food formulations [1]. Its sweetness of 0.9 (vs. sucrose = 1.0) is nearly double that of isomalt (0.45–0.65) and triple that of lactitol (0.3–0.4), requiring costly compensatory high-intensity sweetener blending if replaced [2]. Furthermore, maltitol's small-intestine malabsorption rate of 44% differs substantially from lactitol's 84%, translating to a higher metabolizable energy value of 3.1 kcal/g versus 2.3 kcal/g for lactitol—a critical distinction for reduced-calorie labeling (e.g., EU Directive 90/496/EEC assigns polyols a blanket 2.4 kcal/g) [3]. Substitution without these quantitative comparators risks regulatory non-compliance, sensory profile deviation, and altered caloric density.

Sweetness Class
Intensity differs substantially from isomalt and lactitol; compensatory sweetener blending likely required if replaced
Glycemic Profile
Moderate glycemic response class may not transfer to near-zero-GI alternatives; labeling and blood-glucose predictions may shift
Caloric Labeling
Metabolizable energy value differs from lactitol and sorbitol; regulatory calorie-factor assignment requires product-specific verification

Quantitative Differentiation Evidence for Maltitol Hydrate: Procurement Decision-Support Data


Sweetness Intensity: Maltitol Hydrate vs. Isomalt and Lactitol

Maltitol delivers a relative sweetness of 0.9 (sucrose = 1.0), positioning it significantly closer to sucrose than isomalt (0.45–0.65) and lactitol (0.3–0.4). This near-identical sweetness curve eliminates the need for high-intensity sweetener blending in most formulations, a cost and labeling advantage over lower-sweetness polyols [1].

Sweetness Intensity
Head-to-head
Maltitol 0.9 vs. sucrose 1.0; isomalt 0.45–0.65; lactitol 0.3–0.4
Reported sweetness ranking supports reduced need for high-intensity sweetener blending
Sensory panel compilation; verify against target formulation profile
Sweetness intensity Sugar substitute Sensory panel

Glycemic and Insulinemic Response: Maltitol Hydrate vs. Sorbitol, Isomalt, and Lactitol

Maltitol exhibits a glycemic index of 35 and insulinemic index of 27. While higher than sorbitol (GI 9, II 11), isomalt (GI 9, II 6), and lactitol (GI 6, II 4), its moderate response provides a distinct functional niche: it offers a sucrose-like sweetness profile with significantly lower glycemic impact than sucrose (GI 69, II 48), making it preferable for applications where some glucose response is acceptable but sucrose is excluded [1].

Glycemic & Insulinemic Index
Head-to-head
Maltitol GI 35 / II 27 vs. sorbitol 9/11, isomalt 9/6, lactitol 6/4; sucrose 69/48
Moderate glycemic response class; select when sucrose-like sweetness with lower glucose impact is targeted
Compiled from multiple human response studies; product-specific validation advised
Glycemic index Insulinemic index Diabetes-friendly

Intestinal Malabsorption and Metabolizable Energy: Maltitol Hydrate vs. Isomalt and Lactitol

In a direct head-to-head human study (n=6, 20 g dose, iso-osmotic solution), maltitol showed 44±7% small-intestine malabsorption versus 40±7% for isomalt and 84±14% for lactitol. The resulting metabolizable energy value for maltitol (3.1±0.1 kcal/g) was significantly higher than lactitol (2.3±0.3 kcal/g, p<0.05) and statistically indistinguishable from isomalt (2.8±0.1 kcal/g) and sorbitol (2.7±0.2 kcal/g) [1]. This positions maltitol as the highest-energy polyol in the comparison, relevant for applications where caloric contribution must be accurately declared.

Malabsorption & Energy
Head-to-head
Malabsorption 44±7%; energy 3.1±0.1 kcal/g vs. lactitol 84±14%, 2.3±0.3 kcal/g (p<0.05)
Reported energy difference may affect calorie-content labeling and formulation energy targets
n=6 human study, 20 g dose; review against regulatory energy-factor requirements
Malabsorption Energy value Caloric density

Hygroscopicity and Shelf-Stability: Maltitol Hydrate vs. Sucrose

At 40°C, crystalline maltitol absorbs ambient moisture only at relative humidity ≥82%, compared to ≥80% for sucrose. This lower hygroscopicity translates to improved shelf stability and prolonged crunchiness in sugar-free confectionery, baked goods, and pharmaceutical lozenges [1]. At 20°C, pure crystalline maltitol (Maltisorb® grade) is less hygroscopic than sucrose [2].

Hygroscopicity Threshold
Cross-study
Moisture uptake at ≥82% RH (40°C) vs. sucrose ≥80% RH
Reported lower hygroscopicity may improve shelf stability and crunch retention
Crystalline grade comparison; verify under target packaging conditions
Hygroscopicity Shelf stability Crystalline purity

Solubility Profile: Maltitol Hydrate vs. Sucrose and Isomalt

Of all polyols, maltitol has the closest solubility curve to sucrose. At 37°C, maltitol solubility is 200 g/100 mL water, compared to 220 g/100 mL for sucrose [1]. This is in stark contrast to isomalt, which exhibits only ~25–38 g/100 mL at 20–25°C , severely limiting its utility in high-moisture or syrup-based formulations without cosolvents or heating.

Aqueous Solubility
Cross-study
200 g/100 mL at 37°C; closest polyol to sucrose (220 g/100 mL)
Enables direct sugar replacement in liquid and syrup manufacturing without process changes
Compared with isomalt ~25–38 g/100 mL at 20–25°C; temperature-dependent solubility
Solubility Processing Replacement ratio

Melting Point and Thermal Processing Stability: Maltitol Hydrate vs. Sorbitol and Xylitol

Maltitol exhibits a melting point of 147°C, substantially higher than sorbitol (99°C, γ-form) and xylitol (94°C), and approaching mannitol (165°C). This thermal stability enables maltitol to be processed into hard candies and baked goods at elevated temperatures without melting and recrystallization defects that plague sorbitol- and xylitol-based formulations [1].

Melting Point
Cross-study
147°C vs. sorbitol 99°C, xylitol 94°C
Higher thermal stability supports hard candy and baked-good processing without premature melting
Crystalline form; validate thermal behavior under actual process conditions
Melting point Thermal stability Hard candy

High-Value Application Scenarios for Maltitol Hydrate Based on Quantitative Differentiation Evidence


Sugar-Free Chocolate and Confectionery Manufacturing

Maltitol's 0.9 relative sweetness, near-identical solubility to sucrose (200 vs. 220 g/100 mL at 37°C), and high melting point (147°C) make it the preferred bulk sweetener for sugar-free chocolate, hard candies, and caramels. Unlike isomalt (sweetness 0.45–0.65; solubility ~25–38 g/100 mL), maltitol requires no auxiliary high-intensity sweeteners or process re-engineering for liquid conching and high-temperature boiling, preserving creamy mouthfeel and snap texture [1][2]. Its lower hygroscopicity (moisture uptake at ≥82% RH vs. ≥80% for sucrose) extends shelf-life of chocolate-coated products under tropical conditions [3].

Reduced-Calorie Baked Goods with Glycemic Index Labeling Claims

With a caloric density of 2.1 kcal/g (vs. 4.0 for sucrose) and a glycemic index of 35 (moderate, vs. 69 for sucrose), maltitol supports 'reduced-calorie' nutrient content claims under FDA regulations (≥25% calorie reduction) while providing sufficient bulk and browning control for cookies, muffins, and sponge cakes. Sorbitol (GI 9) and lactitol (GI 6) would be sweeter-deficient alternatives requiring blending, and their lower metabolizable energy (Beaugerie et al. 1991: sorbitol 2.7 kcal/g; lactitol 2.3 kcal/g) may not match maltitol's expected energy delivery in existing formulations [4][5].

Pharmaceutical Lozenge and Syrup Excipient Selection

Maltitol's non-cariogenic status (FDA-approved 'does not promote tooth decay' claim), moderate glycemic impact (GI 35), and high aqueous solubility (200 g/100 mL at 37°C) render it suitable for pediatric and diabetic-friendly medicated lozenges, cough syrups, and vitamin gummies. Unlike sorbitol (GI 9 but lower sweetness, potential osmotic diarrhea at lower doses) and xylitol (GI 13, but melting point only 94°C limiting hot-fill processing), maltitol provides a balanced excipient profile where taste-masking, caloric moderation, and thermal stability during manufacturing are simultaneously required [2][6].

Energy-Controlled Sports Nutrition and Meal Replacement Bars

Maltitol's measured metabolizable energy of 3.1±0.1 kcal/g (human breath-hydrogen study), combined with 90% sucrose sweetness, makes it an appropriate carbohydrate source in energy bars and meal replacement products where a defined caloric contribution and palatable sweetness are both required, but rapid glycemic spiking (sucrose GI 69) must be avoided. Isomalt (GI 9, energy 2.8 kcal/g) would under-deliver sweetness, while lactitol (GI 6, energy 2.3 kcal/g) would alter both sweetness and caloric density profiles, potentially deviating from product label claims [4].

Application
Selection Property
Validation Focus
Sugar-Free Chocolate & Confectionery
Near-sucrose sweetness & solubility; high melting point
Benchmark sweetness curve and process tolerance against target recipe
Reduced-Calorie Baked Goods with GI Labeling
Caloric density ~2.1 kcal/g and moderate GI 35
Verify nutrient-content claim compliance and browning behavior in baking trials
Pharmaceutical Lozenge & Syrup Excipient
Non-cariogenic status; moderate GI; high solubility
Confirm taste-masking and thermal stability for medicated formats
Energy-Controlled Sports Nutrition Bars
Reported metabolizable energy 3.1 kcal/g; 90% sucrose sweetness
Match caloric target and palatable sweetness without high-GI sugar
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